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Metasilicic acid

Zeolite Synthesis Nanoporous Materials Silica Source

Metasilicic acid (H₂SiO₃, CAS 7699-41-4) is the silica source engineered for applications where sodium contamination is unacceptable. It delivers 75% SiO₂ by composition—versus 48% for sodium metasilicate—enabling higher silicon incorporation efficiency and cleaner stoichiometric control. In zeolite synthesis, it achieves SiO₂/Al₂O₃ ratios above 18, imparting hydrothermal stability and shape selectivity critical for catalytic cracking and adsorption. For solid acid catalysis (esterification, alkylation), it provides a pure, hydroxyl-rich scaffold that yields non-swelling, reusable catalysts free of organic resin drawbacks. In flame-retardant rigid PU foams, metasilicic acid-derived polyols confer self-extinguishing behavior without halogens. Choose this compound for sodium-sensitive, performance-driven materials research and production.

Molecular Formula H2O3Si
Molecular Weight
CAS No. 7699-41-4
Cat. No. B1164916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetasilicic acid
CAS7699-41-4
SynonymsH2SiO3
Molecular FormulaH2O3Si
Structural Identifiers
SMILESO[Si](=O)O
InChIInChI=1S/H2O3Si/c1-4(2)3/h1-2H
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metasilicic Acid (CAS 7699-41-4): Technical Identity and Baseline Properties for Industrial Silica Sourcing


Metasilicic acid (H₂SiO₃, CAS 7699-41-4) is a weak inorganic acid with pKa1 = 9.65 and pKa2 = 13.09 at 25°C . It is an amorphous white powder, insoluble in water but soluble in HF, with a melting point of 1704°C [1]. It serves as a silica precursor containing approximately 75% SiO₂ by composition [2]. As a member of the silicic acid family, it exists primarily in polymeric or condensed forms in the solid state and is a key intermediate in silicate chemistry, catalyst synthesis, and advanced materials development.

Why Metasilicic Acid Cannot Be Simply Substituted with Sodium Metasilicate or Orthosilicic Acid in Advanced Materials Synthesis


Metasilicic acid differs fundamentally from common silicon sources in both chemical behavior and material outcomes. Unlike sodium metasilicate, it is sodium-free, eliminating alkali metal contamination that can poison catalysts or alter zeolite crystallization kinetics [1]. Its higher intrinsic SiO₂ content (75% versus 48% for sodium metasilicate) enables more efficient silicon incorporation per unit mass, altering final material stoichiometry [2]. Additionally, its distinct polymerization behavior and surface hydroxyl density—which are critical for functionalization in catalyst synthesis—differ from orthosilicic acid (H₄SiO₄) and colloidal silica [3]. These distinctions translate into quantifiable differences in product properties, as detailed below.

Quantitative Differentiation of Metasilicic Acid Against Close Analogs: An Evidence-Based Procurement Guide


Zeolite Y Nanoparticle Synthesis: Metasilicic Acid Delivers 7.2-Fold Higher Final SiO₂/Al₂O₃ Ratio Than Sodium Metasilicate

In a direct comparative study of Zeolite Y nanoparticle synthesis via sol-gel method, metasilicic acid (H₂SiO₃) as the silica source produced a final SiO₂/Al₂O₃ ratio of 18.41, compared to 2.55 for sodium metasilicate (Na₂SiO₃) under identical synthesis conditions [1]. Both syntheses began with an initial mixing SiO₂/Al₂O₃ ratio of 10, demonstrating that the silica source dramatically influences final zeolite framework composition. TEM analysis confirmed comparable particle sizes in the 30–75 nm range for both sources.

Zeolite Synthesis Nanoporous Materials Silica Source

Zeolite Y Surface Area Modulation: Metasilicic Acid Yields BET Surface Area 50% Lower Than Sodium Metasilicate-Derived Zeolite Y

The same direct comparative study reported BET surface area measurements of 276.3 m²/g for Zeolite Y synthesized using metasilicic acid, compared to 555.87 m²/g for Zeolite Y synthesized using sodium metasilicate [1]. The 50% reduction in surface area correlates with the dramatically higher SiO₂/Al₂O₃ ratio and indicates differences in framework density and microporosity.

Zeolite Synthesis BET Surface Area Adsorption Materials

Silica Content Efficiency: Metasilicic Acid Contains 56% More SiO₂ by Mass Than Sodium Metasilicate

Metasilicic acid (H₂SiO₃) contains approximately 75% silica (SiO₂) by mass, whereas sodium metasilicate (Na₂SiO₃) contains approximately 48% silica [1]. This 1.56-fold higher intrinsic SiO₂ content means that less precursor mass is required to deliver equivalent silicon loading in formulations. Sodium metasilicate introduces sodium counterions that may be detrimental in catalyst synthesis, electronics, and applications requiring high purity.

Silica Precursor Material Synthesis Formulation Efficiency

Polyurethane Foam Flame Retardancy: Metasilicic Acid-Modified Foams Exhibit Self-Extinguishing Behavior

Rigid polyurethane foams (PUFs) synthesized using metasilicic acid-derived polyols were reported to be self-extinguishing, whereas classic rigid PUFs without silicon modification are flammable and possess low thermal resistance [1]. The incorporation of metasilicic acid introduces silicon into the polymer matrix, which reduces the percentage of flammable elements and forms a silica-based heat barrier on the material surface during ignition [2]. The modified foams also demonstrated high thermal resistance and increased compressive strength upon thermal exposure [2].

Polyurethane Foams Flame Retardancy Silicon-Containing Polymers

High-Strength Concrete Additive: Metasilicic Acid Sol Formulation Enhances Compressive Strength

A patented high-strength concrete formulation combines metasilicic acid sol (density 1.014 g/cm³, pH 5–6) with liquid sodium glass (density 1.45 g/cm³, pH 12) at a ratio of 82.00–82.50 wt% metasilicic acid sol to 17.50–18.00 wt% sodium glass [1]. When added at 2.25–2.75 wt% of the total raw mix, this composite additive achieved increased compressive strength compared to concretes without this specific dual-additive system.

High-Strength Concrete Construction Materials Silica Additive

Water Treatment Flocculant: Poly-Metasilicate Enhances Coagulation and Settling Efficiency

Poly-metasilicate flocculant, derived from activated metasilicic acid, is employed in natural water and wastewater treatment to enhance coagulation efficiency [1]. It can be used alone or in combination with hydrolyzed coagulants, where it increases suspended solid density and accelerates floc formation and sedimentation [1]. A preparation method using red and yellow soil leached with industrial waste hydrochloric acid, with addition of activated metasilicic acid, produces a poly-silicate aluminum ferric chloride (PSAFC) flocculant that is reported to be lower-cost due to utilization of local mineral resources [2].

Water Treatment Coagulation Poly-Silicate Flocculant

Optimal Application Scenarios for Metasilicic Acid Based on Quantitative Differentiation Evidence


High-Silica Zeolite Y Synthesis for Catalysis and Adsorption Applications

For researchers and manufacturers requiring Zeolite Y with elevated SiO₂/Al₂O₃ ratios (>18), metasilicic acid is the silica source of choice. Direct comparative evidence shows that metasilicic acid yields a final ratio of 18.41 versus 2.55 for sodium metasilicate under identical sol-gel conditions [1]. High-silica zeolites exhibit enhanced hydrothermal stability, hydrophobicity, and shape-selective catalytic properties, making metasilicic acid-derived zeolites suitable for catalytic cracking, hydrocracking, and adsorption of non-polar molecules. Procurement teams should note the 50% lower BET surface area (276.3 m²/g) relative to sodium metasilicate-derived zeolites (555.87 m²/g), which may be a trade-off depending on application requirements [1].

Sodium-Free Catalyst Support and Solid Acid Catalyst Precursor

Metasilicic acid serves as a preferred precursor for solid acid catalysts where sodium contamination must be avoided. A recent patent discloses the use of surface hydroxyl-rich metasilicic acid as the raw material for preparing pure inorganic solid silicon-based sulfonic acid and/or phosphoric acid catalytic materials [2]. The absence of sodium is critical for acid catalysis applications including esterification, alkylation, hydroamination, condensation, and oxidation reactions. The catalyst prepared from metasilicic acid exhibits high acid amount, good hydrothermal stability, no swelling, and easy separation/reusability—properties that differentiate it from organic resin-based sulfonic acid catalysts that suffer from swelling and deactivation in organic solvents [2].

Flame-Retardant Rigid Polyurethane Foam Formulations

For manufacturers of rigid polyurethane foams requiring flame-retardant properties without halogenated or phosphorus-based additives, metasilicic acid-derived polyols offer a quantifiable advantage. Foams containing 9.5 mass% poly(metasilicic acid) are self-extinguishing, whereas classic rigid PUFs are flammable [3]. The silicon introduced via metasilicic acid forms a silica heat barrier during combustion and does not emit corrosive smoke, addressing both fire safety and environmental regulations [4]. The modified foams maintain apparent density, water absorption, and thermal conductivity comparable to conventional PUFs while exhibiting increased compressive strength upon thermal exposure [4].

High-Strength Concrete Admixture Systems

In specialized high-strength concrete applications, metasilicic acid sol (density 1.014 g/cm³, pH 5–6) can be combined with liquid sodium glass to form a dual-additive system that enhances compressive strength [5]. The formulation uses metasilicic acid sol at 82.00–82.50 wt% of the additive blend, with the composite additive comprising 2.25–2.75 wt% of the total concrete mix. This application scenario is most relevant for civil engineering and industrial construction projects requiring enhanced mechanical properties beyond those achievable with conventional Portland cement formulations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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